Hydroperoxyacetaldehyde Hydroperoxyacetaldehyde
Brand Name: Vulcanchem
CAS No.: 41767-86-6
VCID: VC20649984
InChI: InChI=1S/C2H4O3/c3-1-2-5-4/h1,4H,2H2
SMILES:
Molecular Formula: C2H4O3
Molecular Weight: 76.05 g/mol

Hydroperoxyacetaldehyde

CAS No.: 41767-86-6

Cat. No.: VC20649984

Molecular Formula: C2H4O3

Molecular Weight: 76.05 g/mol

* For research use only. Not for human or veterinary use.

Hydroperoxyacetaldehyde - 41767-86-6

Specification

CAS No. 41767-86-6
Molecular Formula C2H4O3
Molecular Weight 76.05 g/mol
IUPAC Name 2-hydroperoxyacetaldehyde
Standard InChI InChI=1S/C2H4O3/c3-1-2-5-4/h1,4H,2H2
Standard InChI Key TUJPSEFVDYHSJJ-UHFFFAOYSA-N
Canonical SMILES C(C=O)OO

Introduction

Chemical Identity and Structural Characteristics

Hydroperoxyacetaldehyde, systematically named 2-hydroperoxyacetaldehyde, is a bifunctional molecule containing both aldehyde (-CHO) and hydroperoxide (-OOH) groups. Its molecular architecture underpins its reactivity and environmental behavior.

Molecular Descriptors

The compound’s structural and physicochemical properties are summarized below:

PropertyValueSource
Molecular formulaC₂H₄O₃PubChem
Molecular weight76.05 g/molPubChem
IUPAC name2-hydroperoxyacetaldehydePubChem
CAS registry number41767-86-6PubChem
SMILESC(C=O)OOPubChem
InChIKeyTUJPSEFVDYHSJJ-UHFFFAOYSA-NPubChem

The hydroperoxide group confers polarity and susceptibility to decomposition, while the aldehyde moiety enables nucleophilic addition reactions .

Synthesis and Formation Mechanisms

Hydroperoxyacetaldehyde forms primarily through aqueous-phase reactions between aldehydes and hydrogen peroxide (H₂O₂), a process critical in atmospheric SOA formation.

Nucleophilic Addition Pathway

In aqueous environments, acetaldehyde (CH₃CHO) reacts reversibly with H₂O₂ to form hydroperoxyacetaldehyde via nucleophilic addition:
CH₃CHO + H₂O₂ \rightleftharpoonsCH₃C(OOH)HOH\text{CH₃CHO + H₂O₂ \rightleftharpoons CH₃C(OOH)HOH}
Equilibrium constants (KappK_{\text{app}}) for this reaction, determined via ¹H NMR spectroscopy, range from 12.0 ± 1.3 M⁻¹ under ambient conditions . The reaction’s reversibility was confirmed by introducing catalase, which decomposes H₂O₂ and shifts equilibrium back to reactants .

Alternative Formation Routes

Ozonolysis of unsaturated hydrocarbons, such as trans-2-butene, generates hydroperoxyacetaldehyde as a secondary product. Mass spectrometry (MS) studies identified its signature at m/z 76.019, consistent with the molecular formula C₂H₄O₃ .

Physical and Chemical Properties

Stability and Reactivity

Hydroperoxyacetaldehyde exhibits limited thermal stability, decomposing into acetic acid and hydroxyl radicals under elevated temperatures. Its aqueous-phase lifetime is influenced by pH and the presence of oxidants (e.g., HO₂ radicals) .

Hydration Equilibrium

Like many aldehydes, hydroperoxyacetaldehyde exists in equilibrium with its hydrated gem-diol form in aqueous solutions:
CH₃C(OOH)HOH \rightleftharpoonsCH₃C(OOH)(OH)₂\text{CH₃C(OOH)HOH \rightleftharpoons CH₃C(OOH)(OH)₂}
The hydration constant (KhydK_{\text{hyd}}) for acetaldehyde-derived hydroperoxides is 1.43 ± 0.04, favoring the hydrated form .

Analytical Detection Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of hydroperoxyacetaldehyde reveal distinct proton environments:

  • Hydroperoxide protons: δ = 5.06 ppm (multiplet, -OOH)

  • Aldehydic proton: δ = 9.61 ppm (singlet, -CHO)

  • Methylene protons: δ = 1.06 ppm (quartet, -CH₂-) .

Peak overlap with water (δ ≈ 4.7 ppm) necessitates advanced water suppression techniques for accurate quantification .

Mass Spectrometry (MS)

High-resolution MS identifies hydroperoxyacetaldehyde at m/z 76.019 (C₂H₄O₃⁺). Photoionization efficiency (PIE) curves match theoretical thresholds, confirming its presence in complex mixtures .

Environmental and Atmospheric Implications

Role in Secondary Organic Aerosol (SOA) Formation

Hydroperoxyacetaldehyde contributes to SOA growth via partitioning into aqueous aerosols and subsequent oligomerization. Its hydroperoxide group enhances aerosol oxidative potential, linked to respiratory toxicity .

Challenges and Future Research Directions

Stability Issues

The compound’s labile nature complicates isolation and storage. Stabilization strategies, such as low-temperature preservation or derivatization, require further exploration.

Unresolved Reaction Pathways

The role of hydroperoxyacetaldehyde in nighttime atmospheric chemistry, particularly its interaction with NO₃ radicals, remains poorly characterized.

Health Impacts

Epidemiological studies linking hydroperoxyacetaldehyde-rich aerosols to health outcomes are urgently needed to inform air quality regulations.

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